Kinase Inhibition vs. Epimeric Metabolites
O-Desmethyl Midostaurin (CGP62221) exhibits a kinase inhibition profile and potency similar to the parent compound Midostaurin across a panel of 320 protein kinases, whereas the epimeric C3-hydroxylated metabolites e1 and e2 show generally reduced potency and increased selectivity toward VEGFR2. PDK1 was the only kinase identified as substantially more sensitive to e2 compared to the other compounds [1]. This demonstrates that CGP62221—unlike the C3-hydroxylated metabolites—preserves the multi-targeted kinase inhibition spectrum that defines Midostaurin's pharmacological activity.
| Evidence Dimension | Kinase inhibition selectivity and potency profile |
|---|---|
| Target Compound Data | CGP62221: Similar pattern of selectivity against 320 protein kinases with similar degrees of potency to Midostaurin; less active against LCK; most potent inhibitor of PRKG2 among all four compounds tested. |
| Comparator Or Baseline | Midostaurin (parent): Similar selectivity pattern and potency. Metabolites e1 and e2 (epimeric C3-hydroxylated): Generally reduced potency; increased selectivity toward VEGFR2. e2: PDK1 substantially more sensitive. |
| Quantified Difference | Qualitative difference in selectivity and potency pattern; CGP62221 maintains parent-like activity whereas e1/e2 exhibit altered selectivity profiles with reduced overall potency. |
| Conditions | Recombinant enzyme radiometric transphosphorylation assays (ProQinase GmbH); 13 lipid kinases and 320 protein kinases tested; IC50 values calculated from dose-response curves where >50% inhibition observed at 10 µM. |
Why This Matters
Researchers investigating Midostaurin's mechanism of action in vitro require CGP62221 rather than e1/e2 to accurately model the parent drug's kinase inhibition spectrum.
- [1] Stone RM, et al. Comparison of the Profile of the AML Drug Midostaurin (Rydapt®) As a Kinase Inhibitor with Those of Its Predominant Primary Human Metabolites. Blood. 2017;130(Supplement 1):1383. View Source
